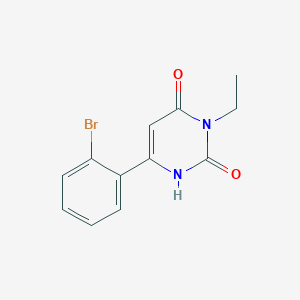

6-(2-Bromophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Description

Properties

IUPAC Name |

6-(2-bromophenyl)-3-ethyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2/c1-2-15-11(16)7-10(14-12(15)17)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONHZHXUMVPYPNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=C(NC1=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies for Tetrahydropyrimidine-2,4-diones

Tetrahydropyrimidine-2,4-diones are commonly synthesized via cyclocondensation reactions involving β-ketoesters, urea or thiourea derivatives, and aldehydes, often catalyzed by acids or bases. The Biginelli reaction is a classical method for assembling the tetrahydropyrimidine ring system in one pot, which can be adapted for substituted derivatives such as the bromophenyl-substituted compound .

Preparation via Carbamate and 2-Hydroxycarboxylic Acid Ester Reaction

A patented process (US4220787A) describes the preparation of substituted oxazolidine-2,4-diones, which are structurally related to tetrahydropyrimidine-2,4-diones, by reacting carbamates with 2-hydroxycarboxylic acid esters at elevated temperatures (80–250 °C), optionally in the presence of catalysts such as dibutyltin dilaurate or metal acetates. This method provides high purity and good yields for aryl-substituted compounds including halogenated phenyl groups, which is relevant to the 2-bromophenyl substituent of the target compound.

Key reaction parameters and yields from this method are summarized below:

| Example | Catalyst Type | Catalyst Amount (mole) | Yield (%) | Temperature (°C) | Reaction Time (hours) | Notes |

|---|---|---|---|---|---|---|

| 4 | Dibutyltin dilaurate | 0.06 | 93.5 | 160–190 | 2 | |

| 5 | None | -- | 73 | 200–225 | 2 | |

| 6 | Copper(II) acetate | 0.06 | 76 | 160–190 | 2 | Washed with water |

| 7 | Trioctylamine | 0.06 | 93.5 | 150–200 | 1 | |

| 8 | Cobalt(II) chloride | 0.06 | 82.5 | 165–195 | 2 | |

| 9 | Lead(II) acetate | 0.06 | 91 | 160–200 | 1 | Washed with water |

| 10 | Lead(II) oxide | 0.06 | 88 | 135–185 | 3 |

This approach involves refluxing carbamates with 2-hydroxycarboxylic acid esters in solvents such as toluene, followed by distillation and crystallization to isolate the product.

Biginelli Reaction Adaptations for Tetrahydropyrimidine Derivatives

The Biginelli reaction is a multicomponent condensation involving an aldehyde, a β-ketoester, and urea or thiourea, catalyzed by acids or bases. For the preparation of 6-(2-bromophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, the key step is the condensation of 2-bromobenzaldehyde with ethyl acetoacetate and urea or thiourea.

Recent studies have optimized this reaction using various catalysts to improve yields and reduce reaction times:

The use of DABCO and DIPEAc has been shown to significantly enhance the reaction efficiency for tetrahydropyrimidine derivatives, including those with halogen substituents on the aromatic ring such as bromine.

Detailed Reaction Conditions and Mechanistic Insights

- Starting Materials: 2-Bromobenzaldehyde, ethyl acetoacetate (or ethyl benzoylacetate analogs), and urea or thiourea.

- Catalysts: Acidic catalysts like HCl, Lewis acids (BiCl3, Yb(OTf)3), or organic bases such as DABCO and DIPEAc.

- Solvents: Ethanol is commonly used; some methods employ solvent-free conditions or ionic liquids.

- Temperature: Reflux or room temperature depending on catalyst; DIPEAc allows for rapid reaction at mild conditions.

- Reaction Time: Ranges from 30 minutes (with DIPEAc) to several hours (with traditional acids).

- Work-up: Cooling the reaction mixture, filtration of precipitated product, recrystallization from ethanol or other solvents.

Comparative Yields and Efficiency

| Catalyst/Method | Reaction Time | Yield (%) | Advantages |

|---|---|---|---|

| Dibutyltin dilaurate (carbamate method) | 2 hours | 93.5 | High yield, good purity |

| Acid catalysis (Biginelli) | Several hours | 70–80 | Established method, moderate yields |

| DABCO (Biginelli) | Shorter | >85 | Faster, higher yield |

| DIPEAc (Biginelli) | 45 minutes | 94 | Very high yield, rapid, mild conditions |

Summary Table of Preparation Methods for this compound

Chemical Reactions Analysis

Types of Reactions

6-(2-Bromophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide (DMF), and catalysts such as palladium.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Derivatives with different functional groups replacing the bromine atom.

Oxidation: N-oxides or other oxidized forms.

Reduction: Alcohol derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 6-(2-Bromophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves a multi-step process that may include methods such as the Biginelli reaction. This reaction combines aldehydes, urea or thiourea, and β-keto esters under acidic conditions to yield tetrahydropyrimidine derivatives. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Biological Activities

The biological applications of this compound can be categorized into several key areas:

Antimicrobial Activity

Research has demonstrated that derivatives of tetrahydropyrimidines exhibit significant antibacterial and antifungal activities. For instance, certain synthesized derivatives have shown effectiveness against various strains of bacteria and fungi in vitro . The mechanism often involves interference with microbial cell wall synthesis or disruption of metabolic pathways.

Anticancer Properties

Tetrahydropyrimidines have been investigated for their potential as anticancer agents. Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways involved in cell survival and proliferation . The presence of halogen substituents like bromine may enhance the cytotoxicity by increasing lipophilicity and facilitating cellular uptake.

Enzyme Inhibition

This compound has shown promise as an inhibitor of specific enzymes related to metabolic disorders. For example, analogs have been tested for their ability to inhibit α-glucosidase activity, which is crucial in managing type 2 diabetes mellitus . The inhibition of this enzyme can slow down carbohydrate digestion and absorption.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various tetrahydropyrimidine derivatives against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated that compounds containing bromophenyl moieties exhibited enhanced activity compared to their non-brominated counterparts. This suggests that the bromine substitution may play a critical role in enhancing bioactivity .

Case Study 2: Anticancer Activity

In another investigation focusing on cancer cell lines (e.g., HeLa and MCF-7), this compound was found to significantly reduce cell viability in a dose-dependent manner. Mechanistic studies revealed that the compound triggered apoptosis through the activation of caspase pathways .

Mechanism of Action

The mechanism of action of 6-(2-Bromophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The brominated phenyl group and the tetrahydropyrimidine ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents at positions 3, 6, and the aryl group (Table 1).

Table 1: Structural Comparison of Tetrahydropyrimidine-2,4-dione Derivatives

*Estimated based on structural analogs.

Key Observations:

Physicochemical Properties

Lipophilicity (LogP):

- Target compound (estimated LogP ~2.8) is more lipophilic than 6-amino-1,3-dimethyl (LogP ~0.5, ) due to bromine and ethyl groups.

- Bromacil (LogP ~1.9) is less lipophilic than the target, highlighting substituent effects.

Solubility:

- Polar substituents (e.g., amino in ) improve aqueous solubility, whereas bromophenyl groups (target, ) reduce it.

Biological Activity

6-(2-Bromophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of tetrahydropyrimidines, characterized by a pyrimidine ring with various substituents. The presence of the bromine atom and ethyl group contributes to its unique chemical reactivity and biological profile.

Antitumor Activity

Recent studies have highlighted the potential of tetrahydropyrimidine derivatives as inhibitors of thymidine phosphorylase (TP), an enzyme linked to tumor growth and metastasis. The compound showed promising results in vitro:

- Inhibition of Thymidine Phosphorylase : In a study evaluating various dihydropyrimidone derivatives, compounds similar to this compound demonstrated non-competitive inhibition with IC50 values ranging from 303.5 µM to 394.3 µM . This suggests that structural modifications can enhance inhibitory potency.

| Compound | IC50 (µM) | Mode of Inhibition |

|---|---|---|

| Compound 1 | 314.0 ± 0.90 | Non-competitive |

| Compound 12 | 303.5 ± 0.40 | Non-competitive |

| Compound 33 | 322.6 ± 1.60 | Non-competitive |

- Cytotoxicity : The evaluated compounds were also assessed for cytotoxic effects on mouse fibroblast (3T3) cells and were found to be non-cytotoxic at the tested concentrations . This indicates a favorable safety profile for further development.

Molecular docking studies have provided insights into the binding interactions between the compound and TP. The presence of specific substituents like bromine and ethyl groups appears to facilitate strong binding affinity to the enzyme's active site .

Case Studies

A notable case study involved the synthesis and biological evaluation of a series of tetrahydropyrimidine derivatives for their anti-cancer properties:

- Study Overview : Researchers synthesized several derivatives and screened them for TP inhibition and cytotoxicity against cancer cell lines. The findings indicated that modifications in the phenyl ring significantly influenced biological activity.

- Results : Among the synthesized compounds, those with halogen substitutions exhibited enhanced inhibitory effects compared to their unsubstituted counterparts. For instance, compounds with both bromo and methoxy groups showed increased potency .

Future Directions

The promising biological activity of this compound suggests its potential as a lead compound for developing new anti-cancer therapies. Future research should focus on:

- Structural Optimization : Further modifications could enhance selectivity and potency against TP.

- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy in cancer models.

Q & A

Basic: How can the synthesis of this compound be optimized for higher yield and purity?

Methodological Answer:

The compound can be synthesized via a modified Biginelli reaction or a multicomponent cyclization. Key steps include:

- Reacting 2-bromobenzaldehyde with ethyl acetoacetate and urea/thiourea under acidic conditions (e.g., HCl or Lewis acids like FeCl₃) in ethanol at reflux (80–90°C) for 12–24 hours .

- Purification : Recrystallize the crude product from a DMF/ethanol (1:2) mixture to remove unreacted starting materials .

- Yield Optimization : Use a molar ratio of 1:1.2:1.5 (aldehyde:ethyl acetoacetate:urea) and monitor reaction progress via TLC (eluent: ethyl acetate/hexane 3:7).

Advanced: What advanced techniques confirm the compound’s three-dimensional structure and regiochemistry?

Methodological Answer:

- X-ray Crystallography : Single-crystal analysis resolves bond angles, dihedral angles, and intermolecular interactions (e.g., π-halogen or hydrogen bonding) .

- Computational Modeling : DFT calculations (B3LYP/6-31G* basis set) predict molecular geometry and electrostatic potential surfaces, validated against experimental NMR/IR data .

- 2D NMR : Use ¹H-¹³C HSQC and HMBC to assign aromatic proton coupling and confirm the bromophenyl group’s position .

Basic: How to address low solubility during biological assays?

Methodological Answer:

- Solubility Enhancement : Prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS (pH 7.4) or cell culture medium.

- Surfactant Use : Add 0.1% Tween-80 to aqueous buffers to stabilize hydrophobic compounds .

- Sonication : Briefly sonicate (30 sec, 40 kHz) to disperse aggregates before assays.

Advanced: What strategies resolve contradictions in spectroscopic data between batches?

Methodological Answer:

- Reproducibility Checks : Standardize reaction conditions (temperature, solvent purity) and use anhydrous reagents.

- Cross-Validation : Compare LC-MS (ESI+ mode) to confirm molecular ion peaks and elemental analysis (C, H, N) to validate purity .

- Deuterated Solvents : For NMR, use DMSO-d₆ or CDCl₃ to avoid solvent interference in aromatic proton regions .

Basic: What chromatographic methods are optimal for purity analysis?

Methodological Answer:

- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% formic acid) at 1 mL/min. Retention time typically 8–10 minutes .

- TLC : Silica gel 60 F₂₅₄ plates, visualized under UV 254 nm. Rf ≈ 0.5 in ethyl acetate/hexane (3:7) .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

- Core Modifications : Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) via reductive alkylation .

- Halogen Substitution : Use Suzuki coupling to replace the bromophenyl group with other aryl/heteroaryl moieties .

- Biological Testing : Screen derivatives against kinase inhibition (e.g., EGFR) using fluorescence polarization assays .

Basic: What safety precautions are critical during synthesis?

Methodological Answer:

- Ventilation : Use a fume hood due to volatile solvents (ethanol, DMF) and potential HBr release .

- PPE : Wear nitrile gloves, goggles, and a lab coat. Avoid skin contact with thiourea, a known irritant .

- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal .

Advanced: How to analyze intermolecular interactions in the crystal lattice?

Methodological Answer:

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H···O, Br···π) using CrystalExplorer software .

- Thermogravimetry (TGA) : Measure thermal stability (decomposition >200°C) and correlate with packing efficiency .

Basic: What solvents are ideal for recrystallization?

Methodological Answer:

- Ethanol/DMF Mixture : Effective for removing polar byproducts (e.g., unreacted urea) .

- Methanol/Water : For high-purity crystals, use a 70:30 methanol/water mixture at 4°C overnight .

Advanced: How to evaluate potential as a kinase inhibitor?

Methodological Answer:

- In Silico Docking : Use AutoDock Vina to model binding to ATP pockets (e.g., CDK2 or BRAF kinases) .

- Enzyme Assays : Measure IC₅₀ values via ADP-Glo™ kinase assay, testing at 1–100 µM concentrations .

- Cytotoxicity : Use MTT assay on HEK293 or HeLa cells to assess selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.